molecular formula C14H22N2O2 B247587 4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine

4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine

Cat. No.: B247587
M. Wt: 250.34 g/mol
InChI Key: FURNTDSXZQOHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMP is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The exact mechanism of action of 4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the modulation of neurotransmitter systems, and the reduction of pain sensitivity. This compound has also been shown to have antioxidant properties and can protect against oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine has several advantages for lab experiments, including its relatively low toxicity and the availability of various synthesis methods. However, this compound has some limitations, including its relatively low solubility in water and its potential interactions with other compounds.

Future Directions

There are several future directions for the study of 4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine, including further investigation of its mechanism of action and its potential therapeutic applications. Future studies could also focus on the development of more efficient synthesis methods for this compound and the evaluation of its safety and efficacy in clinical trials. Additionally, this compound could be studied in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine has been synthesized using different methods, including the reaction of 4-morpholinecarboxaldehyde with furan-2-ylmethanamine and piperidine in the presence of a catalyst. Another method involves the reaction of 4-morpholinecarboxaldehyde with furan-2-ylmethanamine followed by the reduction of the resulting imine with sodium borohydride in the presence of piperidine.

Scientific Research Applications

4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antidepressant effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. This compound has also been shown to have antidepressant-like effects in animal models of depression.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

4-[1-(furan-2-ylmethyl)piperidin-4-yl]morpholine

InChI

InChI=1S/C14H22N2O2/c1-2-14(18-9-1)12-15-5-3-13(4-6-15)16-7-10-17-11-8-16/h1-2,9,13H,3-8,10-12H2

InChI Key

FURNTDSXZQOHII-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCOCC2)CC3=CC=CO3

Canonical SMILES

C1CN(CCC1N2CCOCC2)CC3=CC=CO3

Origin of Product

United States

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